molecular formula C16H16O2 B14188740 Benzyl 3,5-dimethylbenzoate CAS No. 928017-61-2

Benzyl 3,5-dimethylbenzoate

Cat. No.: B14188740
CAS No.: 928017-61-2
M. Wt: 240.30 g/mol
InChI Key: VQYFWEJDIBIBEP-UHFFFAOYSA-N
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Description

Benzyl 3,5-dimethylbenzoate is an organic compound belonging to the ester class. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is derived from benzoic acid and benzyl alcohol, with the addition of two methyl groups on the benzene ring, making it a dimethyl derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3,5-dimethylbenzoate can be synthesized through the esterification reaction between 3,5-dimethylbenzoic acid and benzyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, due to the presence of electron-donating methyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: 3,5-dimethylbenzoic acid.

    Reduction: Benzyl alcohol and 3,5-dimethylbenzyl alcohol.

    Substitution: 3,5-dimethyl-4-nitrobenzoate or 3,5-dimethyl-4-chlorobenzoate.

Scientific Research Applications

Benzyl 3,5-dimethylbenzoate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of benzyl 3,5-dimethylbenzoate largely depends on its chemical structure and the functional groups present. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The aromatic ring with methyl substituents can interact with various molecular targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

    Methyl 3,5-dimethylbenzoate: Similar ester structure but with a methyl group instead of a benzyl group.

    Ethyl 3,5-dimethylbenzoate: Similar ester structure but with an ethyl group instead of a benzyl group.

    Benzyl benzoate: Lacks the methyl groups on the benzene ring.

Uniqueness: Benzyl 3,5-dimethylbenzoate is unique due to the presence of both benzyl and dimethyl groups, which can influence its reactivity and physical properties. The methyl groups increase the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions.

Properties

CAS No.

928017-61-2

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

benzyl 3,5-dimethylbenzoate

InChI

InChI=1S/C16H16O2/c1-12-8-13(2)10-15(9-12)16(17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

VQYFWEJDIBIBEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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